Isoquinoline-8-carbothioamide

Medicinal Chemistry ADME Properties Drug Design

Obtaining batch-consistent isoquinoline-8-carbothioamide for medicinal chemistry can be challenging. This 96% purity building block offers enhanced lipophilicity (XLogP3=1.6) for CNS candidates, proven metal-chelation for catalysis, and urease-inhibitory scaffold potential. Each batch includes QC (NMR, HPLC) for assay reproducibility and reliable global supply.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 885272-58-2
Cat. No. B1506136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-8-carbothioamide
CAS885272-58-2
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)C(=S)N
InChIInChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
InChIKeyZNKFWHWQVMMEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-8-carbothioamide: Identification and Structure


Isoquinoline-8-carbothioamide (CAS 885272-58-2) is a heterocyclic organic compound consisting of an isoquinoline core substituted at the 8-position with a carbothioamide (-CSNH₂) functional group. Its molecular formula is C₁₀H₈N₂S, with a molecular weight of 188.25 g/mol. The compound is characterized by an XLogP3 value of 1.6, a topological polar surface area (TPSA) of 71 Ų, and one hydrogen bond donor [1]. It is primarily utilized as a research chemical and building block in medicinal chemistry, with typical commercial purities ranging from 95% to 97% .

Higher lipophilicity than carboxamide analog may support CNS-targeted compound design

Thioamide handle enables synthesis of fused thiazole / thiadiazole libraries

Serves as ligand scaffold for transition-metal coordination studies

Why Isoquinoline-8-carbothioamide Cannot Be Replaced


The substitution of the carboxamide oxygen with sulfur in isoquinoline-8-carbothioamide fundamentally alters its physicochemical and interaction profiles. This single-atom change significantly increases lipophilicity (ΔXLogP3 ≈ +0.6) and reduces polar surface area relative to its carboxamide analog, directly impacting membrane permeability and bioavailability predictions [1][2]. Moreover, the thioamide moiety exhibits markedly enhanced metal-coordination capabilities compared to the corresponding carboxamide, as demonstrated by a greater reduction in rotational energy barriers upon metal binding (28–33 kJ mol⁻¹ vs 2–13 kJ mol⁻¹) [3]. In biological contexts, thioamide-containing analogs within the isoquinoline class have demonstrated quantifiable urease inhibitory activity, whereas the parent carboxamide scaffold lacks this reported activity, underscoring that simple substitution is not functionally interchangeable [4].

Thioamide Carboxamide

Lipophilicity and polarity profile shift may alter membrane permeability predictions

Thioamide Carboxamide

Metal-coordination affinity differs; thioamide forms more stable chelate complexes

Thioamide Carboxamide

Urease inhibition reported for thioamide scaffold but absent in carboxamide analog

Isoquinoline-8-carbothioamide: Selection and Procurement Evidence


Lipophilicity and Polarity: Thioamide vs. Carboxamide

Isoquinoline-8-carbothioamide exhibits significantly higher lipophilicity (XLogP3 = 1.6) compared to its oxygen-containing analog, isoquinoline-8-carboxamide (LogP = 0.5957) [1][2]. Additionally, the topological polar surface area (TPSA) of the thioamide is 71 Ų, whereas the carboxamide analog has a TPSA of approximately 56 Ų [1][3].

Lipophilicity vs Carboxamide
Reported
Target: XLogP3 1.6, TPSA 71 Ų Comparator: LogP 0.6, TPSA ≈ 56 Ų ΔLogP ≈ +1.0; ΔTPSA +15 Ų
May support CNS-penetrant compound design
Computed properties; in vitro validation recommended
Medicinal Chemistry ADME Properties Drug Design

Urease Inhibition by Carbothioamide Analogs

While direct data for the unsubstituted parent compound is not available, closely related N-aryl-3,4-dihydroisoquinoline carbothioamide analogs have been quantitatively evaluated as urease inhibitors [1]. The most potent analogs in this series exhibited IC₅₀ values ranging from 11.2 ± 0.81 μM to 20.4 ± 0.22 μM, which is superior to the standard inhibitor thiourea (IC₅₀ = 21.7 ± 0.34 μM) [1]. This establishes the carbothioamide-substituted isoquinoline scaffold as a validated pharmacophore for urease inhibition, a property not reported for the corresponding carboxamide analogs.

Urease Inhibition (Class)
Class-level
Analog IC₅₀ 11.2–20.4 μM Thiourea IC₅₀ 21.7 ± 0.34 μM Analogs 1.1–1.9× more potent than standard
Class-level urease inhibition evidence for scaffold
Direct parent compound data unavailable
Enzyme Inhibition Anti-ulcer Agents Antibacterial Research

Metal Coordination: Thioamide vs. Carboxamide

Thioamide ligands, such as isoquinoline-8-carbothioamide, exhibit markedly stronger metal-binding interactions compared to their carboxamide counterparts. A direct NMR study of Re(I) tricarbonyl halide complexes revealed that sulfur coordination from thioamide ligands reduces the energy barrier to C–N rotation by 28–33 kJ mol⁻¹, whereas oxygen coordination from carboxamide ligands reduces the barrier by only 2–13 kJ mol⁻¹ [1]. This 15–20 kJ mol⁻¹ differential indicates a significantly more stable metal-chelate complex for the thioamide.

Metal Coordination Energy
Class-level
Thioamide ΔΔG‡ 28–33 kJ/mol Carboxamide ΔΔG‡ 2–13 kJ/mol Differential 15–20 kJ/mol
Indicates stronger metal-chelate affinity for thioamide
Solution-phase NMR study; ligand-specific behavior
Coordination Chemistry Catalysis Material Science

Commercial Purity Specifications

Reputable vendors supply Isoquinoline-8-carbothioamide at defined purity levels suitable for research applications. AKSci specifies a minimum purity of 95% , Bidepharm offers the compound at 96% purity with batch-specific QC documentation (e.g., NMR, HPLC, GC) , and Aladdin lists a purity of 95% . These specifications provide a clear benchmark for procurement, ensuring consistency in downstream synthetic and biological assays.

Vendor Purity Spec
Data to verify
95%–96% (HPLC, GC/NMR where documented)
Specification review for batch-to-batch consistency
Verify CoA per procurement; vendor-specific data
Quality Control Procurement Specification Synthetic Intermediate

Isoquinoline-8-carbothioamide: Key Application Scenarios


Medicinal Chemistry: CNS-Penetrant Kinase and Urease Inhibitors

The elevated lipophilicity (XLogP3 = 1.6) of isoquinoline-8-carbothioamide, relative to its carboxamide analog, suggests improved passive membrane permeability, a desirable attribute for central nervous system (CNS) drug candidates [1]. Furthermore, the established urease inhibitory activity of closely related N-aryl-3,4-dihydroisoquinoline carbothioamide analogs (IC₅₀ = 11.2–20.4 μM) validates the scaffold for designing novel anti-ulcer or antibacterial agents targeting H. pylori [2].

Coordination Chemistry: Stable Transition Metal Complexes

The carbothioamide group's superior metal-binding properties, as demonstrated by a 15–20 kJ mol⁻¹ greater stabilization of Re(I) complexes compared to carboxamides, position isoquinoline-8-carbothioamide as a robust ligand for catalysis and materials science [3]. It can be employed to prepare chelates with metals such as Re, Cu, Ag, and Fe, which are of interest for catalytic cycles, luminescent materials, and metallodrug development.

Synthetic Chemistry: Building Block for Thiazole & Thiadiazole

The thioamide moiety of isoquinoline-8-carbothioamide serves as a versatile synthetic handle. It can undergo cyclodehydration or cycloaddition reactions to afford fused thiazole or thiadiazole derivatives . This expands the accessible chemical space for medicinal chemistry libraries and enables the exploration of structure-activity relationships around the isoquinoline core.

Quality-Controlled Research Procurement

For laboratories requiring batch-to-batch reproducibility, procurement of Isoquinoline-8-carbothioamide at a specified purity of 96% (e.g., from Bidepharm) with accompanying QC data (NMR, HPLC) is recommended . This ensures consistent starting material quality for sensitive synthetic transformations or biological assays.

Application
Selection Property
Validation Focus
CNS-permeable probe & urease inhibitor research
Lipophilicity-driven permeability profile
Membrane permeability and enzyme inhibition assays
Transition-metal complex studies
Metal-chelate affinity context
Stability and coordination assessment
Heterocyclic building block synthesis
Thioamide synthetic versatility
Cyclization and library scope
Reproducible synthesis procurement
Purity specification review
QC documentation and batch traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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